molecular formula C12H4Br6O B069679 2,3,4,4',5,6-Hexabromodiphenyl ether CAS No. 189084-58-0

2,3,4,4',5,6-Hexabromodiphenyl ether

Cat. No. B069679
CAS RN: 189084-58-0
M. Wt: 643.6 g/mol
InChI Key: KVYODBMKQYVNEK-UHFFFAOYSA-N
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Description

2,3,4,4’,5,6-Hexabromodiphenyl Ether is a polybrominated diphenyl ether (PBDE) used as a flame retardant . It is an organobromine compound and an aromatic ether . It is also a hepatotoxic compound that is commonly found in food and meats, posing a significant risk to humans (especially during pregnancy) and/or animals that consume it .


Molecular Structure Analysis

The molecular formula of 2,3,4,4’,5,6-Hexabromodiphenyl Ether is C12H4Br6O . Its average mass is 643.584 Da and its monoisotopic mass is 637.536194 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,4,4’,5,6-Hexabromodiphenyl Ether include a density of 2.5±0.1 g/cm3, boiling point of 467.9±45.0 °C at 760 mmHg, vapour pressure of 0.0±1.1 mmHg at 25°C, enthalpy of vaporization of 70.2±3.0 kJ/mol, flash point of 195.0±27.2 °C, and index of refraction of 1.695 .

Scientific Research Applications

Flame Retardant

“2,3,4,4’,5,6-Hexabromodiphenyl ether” is a member of the Poly Brominated Diphenyl Ether family (PBDEs), and it is commonly used as a flame retardant . It is added to various consumer products, including plastics, polymers, sealants, adhesives, textiles, garments, rubber, coatings, inks, and various materials used in furnishings .

Environmental Persistence

This compound is known for its environmental persistence . It is highly resistant to degradation, even in the absence of light . This makes it a significant concern for environmental contamination.

Bioaccumulation and Biomagnification

“2,3,4,4’,5,6-Hexabromodiphenyl ether” is highly capable of bioaccumulation and food web biomagnification . This means it can accumulate in organisms and increase in concentration up the food chain, posing potential risks to wildlife and humans.

Health Risks

Exposure to “2,3,4,4’,5,6-Hexabromodiphenyl ether” poses significant health risks . It is a hepatotoxic compound, meaning it can cause damage to the liver . It is also found in food and meats, posing a risk to humans (especially during pregnancy) and/or animals that consume it .

Phototransformation Research

Research has been conducted into the phototransformation mechanisms of “2,3,4,4’,5,6-Hexabromodiphenyl ether” in various media . This research is important for understanding how this compound behaves in the environment and how it might be broken down or transformed by sunlight .

Regulatory Status

Due to its environmental and health impacts, “2,3,4,4’,5,6-Hexabromodiphenyl ether” has been subject to regulations at both national and global levels . Understanding these regulations is important for managing its use and mitigating its impacts .

Safety And Hazards

2,3,4,4’,5,6-Hexabromodiphenyl Ether is a hepatotoxic compound . It is also highly flammable and causes skin irritation. It may cause drowsiness or dizziness. It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1,2,3,4,5-pentabromo-6-(4-bromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Br6O/c13-5-1-3-6(4-2-5)19-12-10(17)8(15)7(14)9(16)11(12)18/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYODBMKQYVNEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Br6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50879965
Record name BDE-166
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

643.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,4',5,6-Hexabromodiphenyl ether

CAS RN

189084-58-0
Record name 2,3,4,4',5,6-Hexabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-166
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,4',5,6-HEXABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0612NYE44G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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